molecular formula C12H14BrN B14861596 1-(2-bromoethyl)-2,3-dimethyl-1H-indole

1-(2-bromoethyl)-2,3-dimethyl-1H-indole

Cat. No.: B14861596
M. Wt: 252.15 g/mol
InChI Key: WFUZIOHWEBOMJT-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,3-dimethyl-1H-indole is an indole derivative featuring a bromoethyl substituent at the 1-position and methyl groups at the 2- and 3-positions of the indole ring. Its molecular formula is C₁₂H₁₃BrN (molecular weight: 251.15 g/mol). The bromoethyl group renders it reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for constructing indole-based pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

1-(2-bromoethyl)-2,3-dimethylindole

InChI

InChI=1S/C12H14BrN/c1-9-10(2)14(8-7-13)12-6-4-3-5-11(9)12/h3-6H,7-8H2,1-2H3

InChI Key

WFUZIOHWEBOMJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-2,3-dimethyl-1H-indole typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction where the indole ring is brominated using bromine or a bromine-containing reagent under controlled conditions . The reaction conditions often include the use of a solvent like acetic acid or dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Below is a comparative analysis of 1-(2-bromoethyl)-2,3-dimethyl-1H-indole with key analogs, highlighting structural, spectroscopic, and functional differences.

Table 1: Comparative Analysis of Indole Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) Key Data/Properties Reactivity/Applications Reference
1-(2-Bromoethyl)-2,3-dimethyl-1H-indole 1-(2-Bromoethyl), 2,3-dimethyl C₁₂H₁₃BrN 251.15 Theoretical data: 13C NMR (predicted CH2Br: ~30–40 ppm; 2,3-CH3: ~12–15 ppm). Alkylation agent; pharmaceutical intermediate.
1-(2-Bromoethyl)-1H-indole-2,3-dione 1-(2-Bromoethyl), 2,3-dione C₁₀H₈BrNO₂ 254.08 Carbonyl groups (13C NMR: ~170–200 ppm). Condensation reactions; heterocyclic synthesis.
5-Methoxy-2,3-dimethyl-1H-indole (25) 5-Methoxy, 2,3-dimethyl C₁₁H₁₃NO 175.23 13C NMR: δ 12.7 (CH3), 56.1 (OCH3), aromatic carbons 101.1–135.7 ppm. Yield: 60%. Electrophilic substitution studies.
1-(4-Methoxybenzyl)-2,3-dimethyl-1H-indole 1-(4-Methoxybenzyl), 2,3-dimethyl C₁₈H₁₉NO 265.35 IR: 1600 cm⁻¹ (C=N); 1H NMR: δ 2.25 (s, 3H, CH3). Melting point: 70–72°C (solid). Alkaloid synthesis; Pummerer reaction substrate.
5-Bromo-3-(triazolylethyl)-1H-indole (9c) 5-Bromo, 3-(triazolylethyl) C₁₈H₁₇BrN₄O₂ 427.08 HRMS: m/z 427.0757 [M+H]⁺; Rf (TLC): 0.30. Yield: 50%. Antioxidant development; ischemia treatment.

Key Insights from the Comparison:

Substituent Effects on Reactivity :

  • The bromoethyl group in the target compound enhances its utility in alkylation or cross-coupling reactions compared to methoxy or benzyl substituents .
  • Dione derivatives (e.g., 1-(2-bromoethyl)-1H-indole-2,3-dione) exhibit distinct reactivity due to electron-withdrawing carbonyl groups, favoring condensations over nucleophilic substitutions .

Spectroscopic Distinctions: Methyl groups at positions 2 and 3 (common in all analogs) result in 13C NMR shifts near 12–15 ppm . Bromine’s electronegativity deshields adjacent carbons, causing 13C NMR shifts for the bromoethyl CH2 group (~30–40 ppm) compared to non-halogenated analogs .

Applications :

  • Pharmaceutical Intermediates : Bromoethyl and triazolylethyl indoles (e.g., 9c) are prioritized in drug discovery for ischemia and bacterial treatments .
  • Natural Product Synthesis : 1-(4-Methoxybenzyl)-2,3-dimethyl-1H-indole serves as a precursor for pyrroloindoline alkaloids via interrupted Pummerer reactions .

Synthetic Challenges :

  • Bromoethyl-substituted indoles require careful handling due to the lability of the C-Br bond, whereas methoxy or benzyl derivatives are more stable under standard conditions .

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